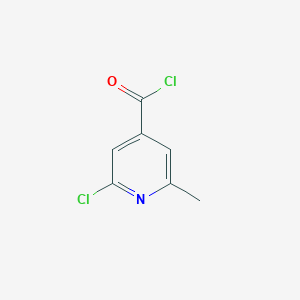

2-Chloro-6-methylpyridine-4-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methylpyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKLLTUNTUJQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381952 | |

| Record name | 2-Chloro-6-methylpyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26413-58-1 | |

| Record name | 2-Chloro-6-methylpyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methylpyridine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-methylpyridine-4-carbonyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Introduction and Strategic Significance

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its importance lies not merely in its structure, but in its role as a key synthetic intermediate. The presence of a reactive acyl chloride group, combined with the specific substitution pattern on the pyridine ring, allows for its strategic incorporation into larger, more complex molecules.[1]

As a senior application scientist, my experience has shown that a thorough understanding of a reagent's physical properties is paramount for successful and reproducible synthesis. It governs everything from storage and handling to reaction setup and purification. This guide provides a detailed examination of the core physical characteristics of this compound, offering not just data, but the scientific rationale behind its handling and application, ensuring both safety and optimal experimental outcomes. This compound is a cornerstone for building amides and esters, functionalities that are crucial in the development of novel anti-inflammatory agents, antimicrobials, and crop protection agents.[1]

Chemical Identity and Structure

Correctly identifying a reagent is the first step in any laboratory workflow. Ambiguity in nomenclature or structure can lead to critical errors. The following table consolidates the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-6-methylisonicotinoyl chloride[1][2] |

| CAS Number | 26413-58-1[1][2] |

| Molecular Formula | C₇H₅Cl₂NO[1][2] |

| Molecular Weight | 190.03 g/mol [1][2] |

| SMILES | Cc1cc(cc(Cl)n1)C(Cl)=O[2] |

| InChI Key | YHKLLTUNTUJQSB-UHFFFAOYSA-N[2] |

The structure, featuring a pyridine ring substituted with a methyl group, a chlorine atom, and a carbonyl chloride, dictates its unique reactivity and physical behavior.

Caption: Chemical structure of this compound.

Core Physical Properties

The physical properties of a compound are non-negotiable parameters that dictate its handling, purification, and reaction conditions. The data below has been consolidated from verified chemical suppliers and databases.

| Property | Value | Significance in Application |

| Appearance | Colorless liquid[1] | The absence of color is a primary indicator of purity. A yellow or brown tint may suggest degradation or the presence of impurities. |

| Density | 1.361 g/mL at 25 °C[1][2] | Essential for accurate measurements by volume and for calculations in scale-up processes. |

| Boiling Point | 78-86 °C at 5 mmHg[1] 80-85 °C at 3-4 mmHg[2] | The low pressure requirement indicates thermal sensitivity. Purification must be performed via vacuum distillation to prevent decomposition. |

| Refractive Index | n20/D 1.5555[1][2] | A rapid and non-destructive method for verifying the identity and purity of a liquid sample against a known standard. |

| Flash Point | > 110 °C (> 230 °F)[2] | Classifies the compound as a combustible liquid, but not highly flammable, informing safe heating and storage procedures.[2] |

| Purity (Assay) | ≥ 97-98% (by GC)[1][2] | High purity is critical as impurities can lead to unwanted side reactions, affecting yield and product purity. |

Stability, Handling, and Reactivity Profile

Stability and Storage: this compound is sensitive to air and moisture.[3] The acyl chloride functional group is highly susceptible to hydrolysis, readily reacting with water (including atmospheric humidity) to form the corresponding carboxylic acid. This degradation not only consumes the active reagent but introduces a significant impurity.

For this reason, the compound must be stored under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers.[3] Recommended storage temperatures are between 0-8 °C to minimize decomposition over time.[1] Protection from light is also advised to prevent potential photochemical reactions.[3]

Core Reactivity: The primary utility of this compound stems from the electrophilic nature of the carbonyl carbon in the acyl chloride group. It is an excellent acylating agent, readily reacting with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively. This is the foundational reaction for its use as a building block.

Caption: Core reactivity pathway of this compound.

Experimental Protocols for Property Verification

To ensure the quality and identity of the starting material, the following protocols are recommended. They are designed as self-validating systems for a research or quality control setting.

Protocol 5.1: Purity Assessment by Gas Chromatography (GC)

Causality: Gas chromatography is the industry-standard method for assessing the purity of volatile and semi-volatile compounds.[1] It separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile gas phase, providing a quantitative measure of purity as a percentage of total peak area.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a dry, inert solvent such as anhydrous dichloromethane or acetonitrile.

-

Instrument Setup:

-

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Inlet: Set to 250 °C with a split ratio of 50:1 to avoid column overloading.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Detector: Flame Ionization Detector (FID) set at 300 °C.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate all peaks in the resulting chromatogram. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%. The presence of significant secondary peaks indicates impurities.

Caption: Workflow for Gas Chromatography (GC) purity analysis.

Protocol 5.2: Verification of Refractive Index

Causality: The refractive index is a fundamental physical constant for a pure liquid, directly related to its composition. A deviation from the expected value (1.5555 at 20°C) is a strong indicator of contamination or degradation (e.g., hydrolysis).

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a certified refractive index standard (e.g., distilled water) at 20 °C.

-

Temperature Control: Ensure the refractometer's prisms are equilibrated to 20.0 ± 0.1 °C using a circulating water bath.

-

Sample Application: Using a clean pipette, apply 2-3 drops of the this compound directly onto the lower prism. Work quickly to minimize exposure to atmospheric moisture.

-

Measurement: Close the prisms immediately. Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. A valid measurement should be within ±0.0002 of the literature value for a high-purity sample.

Conclusion

This compound is a valuable and reactive building block for chemical synthesis. Its utility, however, is directly tied to a comprehensive understanding of its physical properties. As demonstrated, its liquid state, density, and refractive index are key identifiers, while its boiling point under vacuum and sensitivity to moisture are critical parameters that dictate purification and handling protocols. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their starting material, leading to more reliable, reproducible, and successful synthetic outcomes.

References

Sources

The Alchemist's Intermediate: A Technical Guide to 2-Chloro-6-methylpyridine-4-carbonyl chloride

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS No. 26413-58-1), a pivotal heterocyclic building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the logic of its reactivity, and its strategic application in the construction of complex, high-value molecules. We present detailed, field-tested protocols for its preparation and subsequent use, supported by a thorough analysis of its physicochemical and spectral properties. The guide is structured to empower scientists with the practical and theoretical knowledge required to confidently and efficiently utilize this versatile reagent in their research and development endeavors.

Introduction: The Strategic Value of a Functionalized Pyridine

In the intricate chess game of multi-step organic synthesis, certain pieces possess a strategic value that far outweighs their molecular weight. This compound is one such piece. Its structure is a carefully orchestrated arrangement of functional groups, each serving a distinct tactical purpose. The pyridine core is a ubiquitous scaffold in medicinal chemistry, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The chloro and methyl substituents offer steric and electronic handles to fine-tune the molecule's properties, while the highly reactive carbonyl chloride group serves as a powerful linchpin for forging new amide or ester bonds.

This combination makes it an invaluable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals where the rapid and efficient construction of molecular diversity is paramount.[2] This guide will illuminate the path from its synthesis to its successful implementation in a representative drug discovery context.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the bedrock of safe and successful experimentation. All quantitative data is summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26413-58-1 | [2] |

| Molecular Formula | C₇H₅Cl₂NO | [2] |

| Molecular Weight | 190.03 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.361 g/mL at 25 °C | [2] |

| Boiling Point | 80-85 °C at 3-4 mmHg | |

| Refractive Index (n20/D) | 1.5555 | [2] |

| Purity | ≥ 97% |

Handling and Safety: Taming Reactivity

This compound is classified as a corrosive substance. The carbonyl chloride moiety is highly susceptible to hydrolysis; exposure to moisture will liberate hydrochloric acid (HCl) gas, posing both a respiratory hazard and compromising the reagent's integrity. Therefore, all manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

Precautionary Measures:

-

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

-

Work exclusively within a certified chemical fume hood to avoid inhalation of vapors.

-

Ensure immediate access to an emergency eyewash station and safety shower.

-

Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[2] Recommended storage is at 0-8 °C.[2]

Synthesis Protocol: From Carboxylic Acid to Activated Acyl Chloride

The most direct and reliable route to this compound is the chlorination of its parent carboxylic acid, 2-chloro-6-methylisonicotinic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[3]

Rationale of the Synthesis

The core of this synthesis is a nucleophilic acyl substitution reaction. The carboxylic acid's hydroxyl group is a poor leaving group. Thionyl chloride converts this -OH group into a highly reactive chlorosulfite intermediate. This intermediate is an excellent leaving group, readily displaced by a chloride ion (also generated in the reaction) to form the final acyl chloride.[3][4] The reaction is typically driven to completion by using an excess of thionyl chloride, which can also serve as the solvent, or by heating the reaction mixture.

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

2-chloro-6-methylisonicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (3.0-5.0 eq)

-

Anhydrous Toluene (optional, as solvent)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: Under an inert atmosphere of nitrogen, charge a flame-dried round-bottom flask with 2-chloro-6-methylisonicotinic acid (1.0 eq).

-

Reagent Addition: Add anhydrous toluene (if used) followed by the slow, dropwise addition of thionyl chloride (3.0 eq) at room temperature with gentle stirring. Causality Note: The reaction is exothermic and releases HCl gas. Slow addition prevents an uncontrolled temperature rise and excessive gas evolution.

-

Catalysis: Add a single drop of anhydrous DMF. Expertise Insight: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is a more potent acyl chlorinating agent than thionyl chloride itself, accelerating the reaction.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution. The solution should become clear.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Trustworthiness Check: Ensure the rotary evaporator is protected from corrosive HCl and SO₂ vapors, for instance, by using a cold trap and a base trap.

-

Purification: The resulting crude this compound is often of sufficient purity (typically >95%) for subsequent steps. If higher purity is required, vacuum distillation can be performed.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized material is critical. The following table summarizes the expected analytical data based on the structure and data from analogous compounds.

Table 2: Expected Analytical Data

| Technique | Expected Result | Rationale / Comments |

| ¹H NMR | δ ~2.6-2.7 ppm (s, 3H, -CH₃)δ ~7.5-7.7 ppm (s, 1H, Ar-H)δ ~7.8-8.0 ppm (s, 1H, Ar-H) | The methyl protons appear as a singlet in the typical benzylic region. The two aromatic protons on the pyridine ring are distinct and will appear as singlets due to their meta-relationship. |

| ¹³C NMR | δ ~24-26 ppm (-CH₃)δ ~122-125 ppm (Ar-CH)δ ~140-142 ppm (Ar-C-COCl)δ ~152-155 ppm (Ar-C-Cl)δ ~162-164 ppm (Ar-C-CH₃)δ ~168-170 ppm (-COCl) | The carbonyl carbon of an acyl chloride is typically found in the 165-180 ppm range. The aromatic carbons show distinct shifts based on their substituents. |

| FT-IR (neat) | ~1770-1790 cm⁻¹ (strong, sharp, C=O stretch) | This high-frequency carbonyl stretch is characteristic of a reactive acyl chloride, shifted higher than typical ketones or esters due to the inductive effect of the chlorine atom. |

| Mass Spec (EI) | M⁺ peak at m/z 189/191 (approx. 3:1 ratio) | The molecular ion peak will show the characteristic isotopic pattern for a molecule containing two chlorine atoms. |

Application in Medicinal Chemistry: Synthesis of a Sorafenib Analogue

To demonstrate the synthetic utility of this compound, we present a protocol for its coupling with an aniline to form a key amide bond, a central feature in many kinase inhibitors like Sorafenib. Sorafenib itself is a multi-kinase inhibitor used in cancer therapy.[5] This reaction showcases the acyl chloride's role as a powerful acylating agent.

Reaction Rationale

This is a classic nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic nitrogen of the aniline. The reaction is typically performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct, driving the reaction to completion.

Caption: Amide bond formation using the title compound.

Detailed Experimental Protocol for Amide Coupling

Materials:

-

This compound (1.0 eq)

-

4-Chloro-3-(trifluoromethyl)aniline (1.0 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

Procedure:

-

Preparation: In an inert atmosphere, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

-

Addition: Cool the solution to 0 °C using an ice bath. Prepare a solution of this compound (1.0 eq) in a separate flask with anhydrous DCM. Add the acyl chloride solution dropwise to the aniline solution over 15-20 minutes. Causality Note: The reaction is highly exothermic. Slow addition at low temperature prevents side reactions and ensures controlled formation of the desired amide.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness Check: The acid wash removes excess triethylamine, and the base wash removes any unreacted starting acid (from potential hydrolysis of the acyl chloride). The brine wash removes residual water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure amide product.

Conclusion

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its robust preparation, well-defined reactivity, and predictable handling make it a reliable and powerful tool for medicinal and materials chemists. By understanding the principles behind its synthesis and application, as detailed in this guide, researchers can effectively leverage this intermediate to accelerate their discovery programs and build complex molecular architectures with precision and confidence.

References

-

Dolenc, M. S., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(11), 13036-13054. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 7, 2026, from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved January 7, 2026, from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved January 7, 2026, from [Link]

-

Organic-Chemistry.org. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved January 7, 2026, from [Link]

Sources

- 1. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(CHLOROMETHYL)-6-METHYLPYRIDINE(3099-29-4) 1H NMR spectrum [chemicalbook.com]

- 4. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

Synthesis pathway for 2-Chloro-6-methylpyridine-4-carbonyl chloride

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this compound, a critical building block in the development of novel pharmaceuticals and agrochemicals. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical principles, step-by-step experimental protocols, and critical safety considerations. The presented synthesis is a two-stage process, commencing with the chlorination of 2-hydroxy-6-methylpyridine-4-carboxylic acid to yield the key intermediate, 2-chloro-6-methylpyridine-4-carboxylic acid, followed by its conversion to the final acyl chloride product. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and scalable methodology.

Introduction and Strategic Overview

This compound is a highly reactive and versatile chemical intermediate. Its structure, featuring a chlorinated pyridine ring and an acyl chloride functional group, allows for diverse subsequent reactions, such as the formation of amides and esters, which are fundamental linkages in many biologically active molecules. This makes it an invaluable precursor in medicinal chemistry for creating complex molecular architectures for drug candidates, particularly in the development of anti-inflammatory and antimicrobial agents.

The synthetic strategy detailed herein is a robust two-step pathway designed for clarity and efficiency.

Overall Synthesis Pathway:

Caption: High-level overview of the two-step synthesis.

This guide will dissect each stage, providing the mechanistic rationale, detailed experimental procedures, and methods for purification and characterization.

Part I: Synthesis of the Precursor, 2-Chloro-6-methylpyridine-4-carboxylic acid

The initial stage of the synthesis focuses on converting a readily available hydroxypyridine into the crucial chlorinated intermediate. This transformation is fundamental as it installs the chloro-substituent, which is key to the final product's reactivity profile.

Principle and Mechanistic Insight

The conversion of a 2-hydroxypyridine, which exists in tautomeric equilibrium with its 2-pyridone form, to a 2-chloropyridine is effectively a dehydration/chlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds via the activation of the pyridone oxygen by the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This intermediate is highly activated, making the pyridine ring susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the 2-chloropyridine ring system.

A plausible procedure involves heating 2-hydroxy-6-methyl-nicotinic acid with phosphorus oxychloride.

Detailed Experimental Protocol

WARNING: This procedure involves corrosive and hazardous materials. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials and Equipment:

-

2-Hydroxy-6-methyl-nicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice and water

-

Round-bottom flask with reflux condenser

-

Heating mantle with temperature control

-

Buchner funnel and filter paper

-

Glassware for recrystallization (e.g., Erlenmeyer flask)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 2-hydroxy-6-methyl-nicotinic acid (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (approx. 3-5 equivalents) to the flask. The reaction is typically performed neat.

-

Heating: Heat the reaction mixture to 125°C using a heating mantle. Maintain this temperature for approximately 2 hours, during which the solid starting material will dissolve.

-

Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and cautiously, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will generate significant amounts of HCl gas.

-

Precipitation and Isolation: The product, 2-chloro-6-methylnicotinic acid, will precipitate as a solid. Stir the mixture until all the ice has melted, then collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with cold water to remove any residual acids.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield fine, colorless needles.

-

Drying: Dry the purified solid under vacuum to obtain the final product, 2-chloro-6-methylpyridine-4-carboxylic acid.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Hydroxy-6-methyl-nicotinic acid | Commercially available precursor. |

| Reagent | Phosphorus oxychloride (POCl₃) | Effective chlorinating and dehydrating agent for this transformation. |

| Reaction Temperature | 125 °C | Sufficient thermal energy to drive the reaction to completion. |

| Reaction Time | 2 hours | Typical duration for this type of chlorination. |

| Work-up | Poured onto ice | Safely quenches the reactive POCl₃ and precipitates the product. |

| Purification | Recrystallization (aq. Ethanol) | Effective method for removing impurities to obtain high-purity solid. |

| Typical Yield | ~72% | Reported yield for a similar procedure. |

Part II: Synthesis of this compound

This final stage converts the carboxylic acid intermediate into the highly reactive acyl chloride. This is a critical step that activates the carboxyl group for subsequent nucleophilic acyl substitution reactions.

Principle and Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because it reacts to form the desired acyl chloride while the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture.

The mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride. This forms a reactive intermediate, an acyl chlorosulfite. A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the final acyl chloride, along with the release of SO₂ and HCl gases.

Caption: Simplified workflow for acyl chloride formation.

Detailed Experimental Protocol

WARNING: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a dry, inert atmosphere within a certified chemical fume hood. All glassware must be thoroughly dried before use.

Materials and Equipment:

-

2-Chloro-6-methylpyridine-4-carboxylic acid (dried)

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or toluene, optional)

-

Catalytic amount of N,N-Dimethylformamide (DMF, optional)

-

Round-bottom flask with reflux condenser and gas outlet/scrubber

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The condenser outlet should be connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Charging the Flask: Add the dry 2-chloro-6-methylpyridine-4-carboxylic acid (1 equivalent) to the flask.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂, typically 2-5 equivalents). The reaction can be run neat in SOCl₂ or with an inert solvent like DCM. A single drop of DMF can be added as a catalyst.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for several hours (typically 2-4 hours). The reaction progress can be monitored by observing the cessation of gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride must be removed. This is typically achieved by distillation at atmospheric pressure, followed by co-evaporation with an inert, dry solvent like toluene to remove the last traces.

-

Purification: The crude this compound is a liquid and is best purified by vacuum distillation. Collect the fraction boiling at the correct temperature and pressure (e.g., 80-85 °C at 3-4 mmHg).

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Chloro-6-methylpyridine-4-carboxylic acid | The precursor synthesized in Part I. Must be dry. |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Highly effective; gaseous byproducts simplify work-up. |

| Catalyst (Optional) | DMF (catalytic) | Accelerates the reaction by forming a more reactive Vilsmeier intermediate. |

| Reaction Condition | Reflux (~76 °C) | Provides sufficient energy for the reaction while being easily controlled. |

| Work-up | Distillation of excess SOCl₂ | Removes the unreacted reagent prior to product purification. |

| Purification | Vacuum Distillation | Standard and effective method for purifying liquid acyl chlorides. |

| Boiling Point | 80-85 °C / 3-4 mmHg | Physical property for identifying the purified product fraction. |

Characterization

The identity and purity of both the intermediate and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups. A strong absorption around 1750-1800 cm⁻¹ is characteristic of the acyl chloride C=O stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

-

Melting/Boiling Point: The melting point of the solid precursor (208-212 °C) and the boiling point of the final liquid product are key physical constants for identification.

Conclusion

The two-step synthesis pathway detailed in this guide provides a reliable and well-documented method for producing high-purity this compound. By starting with the chlorination of 2-hydroxy-6-methyl-nicotinic acid and subsequently converting the resulting carboxylic acid with thionyl chloride, researchers can efficiently access this valuable synthetic intermediate. Understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions are paramount for successful and safe synthesis. This acyl chloride serves as a potent electrophile, opening avenues for the development of a wide array of complex molecules for the pharmaceutical and agrochemical industries.

References

-

SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024, April 1). YouTube. Retrieved from [Link]

-

Clark, J. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Exploring the Synthesis and Applications of 2-Chloro-6-methylnicotinic Acid. (n.d.). Fine-Chem. Retrieved from [Link]

-

Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of 2-chloro-6-methylnicotinic acid. (n.d.). PrepChem.com. Retrieved from [Link]

- Eckert, H., & Rodi, R. (2004). Method for purifying acid chlorides. U.S. Patent No. US6727384B1.

- Druey, J., & Schmidt, P. (1958). 2-methyl-pyridine-4-carboxylic acid derivatives. U.S. Patent No. US2855400A.

Spectroscopic Characterization of 2-Chloro-6-methylpyridine-4-carbonyl chloride: A Technical Guide

Introduction

2-Chloro-6-methylpyridine-4-carbonyl chloride is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its bifunctional nature, possessing both a reactive acyl chloride and a substituted pyridine ring, makes it a versatile building block in organic synthesis. Accurate and unambiguous characterization of this compound is paramount to ensure the quality and purity of downstream products. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key features that give rise to a distinct spectroscopic fingerprint:

-

A Substituted Pyridine Ring: The aromatic pyridine core contains two protons, a methyl group, and a chlorine atom. The electron-withdrawing nature of the nitrogen and the chlorine atom, along with the electron-donating methyl group, will influence the chemical shifts of the ring protons and carbons in the NMR spectra.

-

An Acyl Chloride Group: This functional group is characterized by a highly reactive carbonyl group, which will exhibit a strong and characteristic absorption in the IR spectrum. The acyl chloride moiety also directs specific fragmentation pathways in mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Fundamental Principles

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, shifting them upfield (to lower ppm values). Spin-spin coupling between neighboring, non-equivalent protons leads to the splitting of signals into multiplets, providing information about the connectivity of atoms. The integration of a signal is proportional to the number of protons it represents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two pyridine ring protons, and one signal in the aliphatic region for the methyl group protons.

-

Pyridine Protons (H-3 and H-5): Due to the substitution pattern, the two protons on the pyridine ring are in different chemical environments and are not coupled to each other. They are expected to appear as singlets. The exact chemical shifts are influenced by the opposing electronic effects of the chloro, methyl, and carbonyl chloride substituents. Based on data for similar substituted pyridines, these protons are expected in the aromatic region, likely between 7.0 and 9.0 ppm.[2]

-

Methyl Protons (CH₃): The methyl group protons are expected to appear as a singlet in the upfield region, typically around 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-3/H-5 | ~7.5 - 8.5 | Singlet | 1H |

| Pyridine H-5/H-3 | ~7.5 - 8.5 | Singlet | 1H |

| Methyl (CH₃) | ~2.6 | Singlet | 3H |

Experimental Protocol for ¹H NMR Acquisition

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Fundamental Principles

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are typically found far downfield (160-220 ppm), while aromatic carbons appear in the 100-170 ppm range, and aliphatic carbons are found upfield (< 60 ppm).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acyl chloride is expected to be the most downfield signal, typically in the range of 160-180 ppm.

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts due to the different substituents. The carbons attached to the electronegative nitrogen and chlorine atoms (C-2 and C-6) will be deshielded and appear further downfield compared to the other ring carbons. The quaternary carbons (C-2, C-4, C-6) may show weaker signals.

-

Methyl Carbon (CH₃): The methyl carbon will be the most upfield signal, typically appearing around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 165 - 175 |

| C-2 (C-Cl) | 150 - 155 |

| C-6 (C-CH₃) | 158 - 163 |

| C-4 (C-COCl) | 145 - 150 |

| C-3 / C-5 | 120 - 130 |

| C-5 / C-3 | 120 - 130 |

| CH₃ (Methyl) | 20 - 25 |

Experimental Protocol for ¹³C NMR Acquisition

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Fundamental Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic vibrational frequencies, allowing for their identification.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by a very strong absorption band for the carbonyl group of the acyl chloride.

-

C=O Stretch (Acyl Chloride): This will be the most intense and easily identifiable peak in the spectrum, expected at a high frequency, typically in the range of 1780-1815 cm⁻¹.[3]

-

C-Cl Stretches: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be seen just below 3000 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1780 - 1815 | Very Strong |

| C=C, C=N (Pyridine Ring) | 1400 - 1600 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Weak |

| C-Cl | 600 - 800 | Medium to Strong |

Experimental Protocol for IR Spectroscopy (ATR Method)

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Fundamental Principles

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. The presence of chlorine is readily identified by its isotopic pattern, with ³⁵Cl and ³⁷Cl existing in a natural abundance ratio of approximately 3:1.[4]

Predicted Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 190.03 g/mol ) is expected to show a molecular ion peak cluster and characteristic fragment ions.

-

Molecular Ion (M⁺): Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks. The most abundant will be the M⁺ peak (containing two ³⁵Cl atoms) at m/z 190. There will also be an M+2 peak (one ³⁵Cl and one ³⁷Cl) at m/z 192, and an M+4 peak (two ³⁷Cl atoms) at m/z 194. The relative intensities of these peaks will be approximately 9:6:1.

-

Major Fragmentations:

-

Loss of a Chlorine Radical (M-Cl)⁺: Loss of one of the chlorine atoms (likely from the more labile acyl chloride) would result in an ion at m/z 155 (with a corresponding M+2 peak at m/z 157).

-

Formation of the Acylium Ion: A common fragmentation for acyl chlorides is the cleavage of the C-Cl bond to form a stable acylium ion. This would result in a prominent peak at m/z 154 (containing one Cl atom), which would also have an isotope peak at m/z 156.

-

Loss of the Carbonyl Chloride Group (M-COCl)⁺: Loss of the entire carbonyl chloride group would lead to a fragment at m/z 127.

-

Table 4: Predicted Major Ions in the Mass Spectrum

| m/z | Predicted Identity | Notes |

| 190, 192, 194 | [C₇H₅³⁵Cl₂NO]⁺, [C₇H₅³⁵Cl³⁷ClNO]⁺, [C₇H₅³⁷Cl₂NO]⁺ | Molecular ion cluster (approx. 9:6:1 ratio) |

| 155, 157 | [M - Cl]⁺ | Loss of a chlorine radical |

| 154, 156 | [C₇H₅ClNO]⁺ | Acylium ion |

| 127 | [C₆H₅ClN]⁺ | Loss of COCl |

Experimental Protocol for Mass Spectrometry (GC-MS)

Caption: Workflow for acquiring a mass spectrum using GC-MS.

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value/Range |

| ¹H NMR | Pyridine Protons | ~7.5 - 8.5 ppm (singlets) |

| Methyl Protons | ~2.6 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon | 165 - 175 ppm |

| Pyridine Carbons | 120 - 163 ppm | |

| Methyl Carbon | 20 - 25 ppm | |

| IR | C=O Stretch | 1780 - 1815 cm⁻¹ |

| Pyridine Ring | 1400 - 1600 cm⁻¹ | |

| MS | Molecular Ion | m/z 190, 192, 194 |

| Key Fragments | m/z 155/157, 154/156, 127 |

References

- Benchchem. Interpreting Complex NMR Spectra of Substituted Pyridines. Technical Support Center.

- ChemicalBook. 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum.

- ChemicalBook. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum.

- University of Calgary. Spectroscopic Analysis : Acyl Chlorides.

- CASPRE. 13C NMR Predictor.

- YouTube. predicting likely fragments in a mass spectrum.

- Infrared Absorption Spectra of Qu

- ResearchGate. Experimental 13C NMR spectrum of 2-Cl-6-MA.

- JoVE.

- YouTube. How to predict the 13C NMR spectrum of a compound.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- ResearchGate. (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine.

- Chem-Impex. This compound.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubMed.

- Oregon State University.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- PubChem. Pyridine-4-carbonyl chloride (C6H4ClNO).

- Oriental Journal of Chemistry. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine.

- PubChem. Pyridine-4-carbonyl chloride | C6H4ClNO | CID 417436.

- Sigma-Aldrich. This compound.

- Sigma-Aldrich. 2-Chloro-6-methylpyridine-4-carboxaldehyde AldrichCPR 479613-16-6.

- ResearchGate. (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine.

- Sigma-Aldrich. This compound 97 26413-58-1.

- Chemistry Steps. Isotopes in Mass Spectrometry.

- Matrix Fine Chemicals. PYRIDINE-4-CARBONYL CHLORIDE HYDROCHLORIDE | CAS 39178-35-3.

- National Institute of Standards and Technology. Pyridine - the NIST WebBook.

- Sigma-Aldrich. This compound 97 26413-58-1.

Sources

Reactivity profile of 2-Chloro-6-methylpyridine-4-carbonyl chloride

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the differential reactivity of its two key electrophilic centers: a highly reactive acyl chloride at the 4-position and a less reactive, yet versatile, chloro-substituent at the 2-position of the pyridine ring. This guide provides a comprehensive analysis of the compound's reactivity profile, offering field-proven insights into controlling chemoselectivity. We will dissect the mechanistic underpinnings of its reactions, provide validated experimental protocols for key transformations, and illustrate the strategic decision-making required to harness its synthetic potential for drug discovery and development.

Molecular Structure and Electronic Landscape

To understand the reactivity of this compound, one must first appreciate its electronic architecture. The molecule, with the empirical formula C₇H₅Cl₂NO, possesses two distinct sites susceptible to nucleophilic attack.[2]

-

The Acyl Chloride Moiety (C4-Position): The carbonyl carbon is rendered highly electrophilic by the adjacent oxygen and chlorine atoms. This group is primed for classic nucleophilic acyl substitution and is, under most conditions, the more reactive handle.

-

The 2-Chloropyridine Moiety (C2-Position): The chlorine atom at the C2 position is attached to an sp²-hybridized carbon of the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom activates this position, making the C-Cl bond susceptible to both nucleophilic aromatic substitution (SₙAr) and, more significantly, oxidative addition in transition metal-catalyzed cross-coupling reactions.[3][4] The methyl group at the C6-position provides a modest electron-donating effect.

The interplay between these two sites is the cornerstone of this molecule's synthetic utility, allowing for sequential and controlled functionalization.

Caption: Key reactive electrophilic centers of the title compound.

The Reactivity Hierarchy: A Tale of Two Electrophiles

The synthetic power of this compound lies in the predictable and controllable difference in reactivity between its two electrophilic sites.

Dominant Reactivity: The Acyl Chloride at C4

The acyl chloride is the more reactive functional group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles under mild conditions. This reaction is typically fast and proceeds at or below room temperature.

Common Transformations:

-

Amide Formation: Reaction with primary or secondary amines is often instantaneous and highly exothermic, yielding the corresponding amides. This is a cornerstone reaction for introducing diversity in drug discovery programs.[1]

-

Ester Formation: Alcohols react, usually in the presence of a non-nucleophilic base like pyridine or triethylamine, to form esters.[1] The base serves to neutralize the HCl byproduct.

The causality for this high reactivity is twofold: the significant partial positive charge on the carbonyl carbon and the excellent leaving group ability of the chloride ion.

Caption: Workflow for nucleophilic substitution at the acyl chloride.

Latent Reactivity: The C2-Chloro Substituent

The C-Cl bond at the 2-position is considerably more robust than the acyl chloride. Activating this site for substitution requires more forcing conditions, typically involving transition metal catalysis. This disparity is synthetically advantageous, allowing for the C4 position to be functionalized first, followed by a subsequent reaction at C2. 2-Chloropyridines are known to be challenging substrates for cross-coupling due to the strong C-Cl bond and the potential for the pyridine nitrogen to coordinate and deactivate the catalyst.[3][5] However, with modern catalyst systems, these transformations are highly efficient.

Key Palladium-Catalyzed Cross-Coupling Reactions:

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond, coupling the pyridine ring with a primary or secondary amine. It requires a palladium catalyst, a specialized phosphine ligand (often a bulky, electron-rich biarylphosphine like RuPhos or BrettPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).[6][7] The reaction is typically heated to facilitate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[6]

-

Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling with a boronic acid or its ester equivalent.[8] Success with the less reactive 2-chloropyridine substrate is highly dependent on the choice of catalyst, ligand, and base.[3][5] Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often required to promote the crucial transmetalation step.[3]

-

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne. It is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base.[9][10][11]

Achieving Chemoselectivity: A Strategic Workflow

The successful application of this compound in a multi-step synthesis hinges on the strategic control of its reactivity. The general principle is to address the more reactive acyl chloride first under mild conditions, followed by the more demanding cross-coupling at the C2-position.

Caption: Logical workflow for achieving chemoselective functionalization.

Experimental Protocols: Validated Methodologies

The following protocols are provided as robust starting points for key transformations. As a Senior Application Scientist, I stress that optimization for specific substrates is often necessary.

Protocol 1: Amide Formation via Nucleophilic Acyl Substitution

Objective: To synthesize 2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide.

Methodology:

-

To a stirred solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0°C under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 equiv).

-

Slowly add diethylamine (1.1 equiv) dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to yield the desired amide.

Causality: The reaction is performed at 0°C initially to control the exothermic reaction. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated, preventing protonation of the amine nucleophile.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 2-(4-methoxyphenyl)-6-methylpyridine-4-carboxamide (assuming prior amidation).

Methodology:

-

To a flame-dried Schlenk flask, add the 2-chloro-pyridine substrate (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (Ar) three times.

-

Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

-

Add a degassed solvent system, such as a 10:1 mixture of 1,4-dioxane and water (0.1 M).[3]

-

Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality: 2-chloropyridines are challenging substrates, necessitating a highly active catalyst system.[3] Bulky, electron-rich ligands like SPhos are crucial to facilitate the difficult oxidative addition step and prevent catalyst deactivation by the pyridine nitrogen.[5] A strong base like K₃PO₄ is essential to activate the boronic acid for efficient transmetalation.[3]

Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize 2-(Morpholino)-6-methylpyridine-4-carboxamide (assuming prior amidation).

Methodology:

-

To a flame-dried Schlenk flask, add the 2-chloro-pyridine substrate (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add morpholine (1.2 equiv) followed by anhydrous, degassed toluene (0.1 M).

-

Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.[6]

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography.

Causality: The C-Cl bond activation is the rate-limiting step, requiring elevated temperatures.[6] A strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine and facilitating the catalytic cycle.[6] A robust pre-catalyst like a G3 palladacycle ensures efficient formation of the active Pd(0) species.[6]

Quantitative Data and Safety Information

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 26413-58-1 | [2] |

| Molecular Formula | C₇H₅Cl₂NO | [2] |

| Molecular Weight | 190.03 g/mol | [2] |

| Boiling Point | 80-85 °C / 3-4 mmHg | [2] |

| Density | 1.361 g/mL at 25 °C | [2] |

Safety Profile

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[2]

-

Signal Word: Danger.[2]

-

Precautionary Statements: P280 (Wear protective gloves/clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage Class: 8A - Combustible corrosive hazardous materials.[2]

Handling: Due to its corrosive nature, this compound must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere.

Conclusion

This compound is a powerful and versatile building block whose synthetic potential is unlocked through a clear understanding of its hierarchical reactivity. By exploiting the stark difference in lability between the acyl chloride and the C2-chloro substituent, chemists can devise elegant and efficient synthetic routes to complex molecular targets. The acyl chloride provides a gateway for rapid diversification via amide and ester formation under mild conditions. Subsequently, the strategic application of modern palladium-catalyzed cross-coupling methods activates the C2-position for the installation of aryl, heteroaryl, amino, and alkynyl groups. This guide has provided the fundamental principles, causal explanations, and validated protocols necessary for researchers, scientists, and drug development professionals to confidently and effectively utilize this important chemical intermediate.

References

- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem. (n.d.). BenchChem.

- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.

- This compound - Chem-Impex. (n.d.). Chem-Impex International.

- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (n.d.). Synlett.

- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2012). ResearchGate.

- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (n.d.). BenchChem.

- Suzuki coupling of different chloropyridines with phenylboronic acids. (2014). ResearchGate.

- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. (2018). ResearchGate.

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013). PMC - NIH.

- This compound 97 26413-58-1. (n.d.). Sigma-Aldrich.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.

- Sonogashira coupling. (n.d.). Wikipedia.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 26413-58-1 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to Key Intermediates in the Synthesis of Pharmaceuticals and Agrochemicals

Introduction

The synthesis of modern pharmaceuticals and agrochemicals is a complex, multi-step process where the final active ingredient is meticulously constructed from simpler, more accessible starting materials. Central to this endeavor are key intermediates : chemical compounds that represent critical stages in a synthetic pathway.[] These molecules are the foundational building blocks that, through a series of controlled transformations, ultimately yield the target active pharmaceutical ingredient (API) or agrochemical.[] The strategic selection and efficient synthesis of these intermediates are paramount, as they profoundly influence the overall yield, purity, scalability, and economic viability of the final product.[]

This technical guide provides an in-depth exploration of the core classes of intermediates that are indispensable in the pharmaceutical and agrochemical industries. It is designed for researchers, scientists, and drug development professionals, offering not just a descriptive list, but a causal explanation of why certain structural motifs and synthetic pathways are favored. We will delve into the chemistry of heterocyclic compounds, the transformative impact of fluorination, the stereochemical precision offered by chiral building blocks, and the power of organometallic reagents in constructing complex molecular architectures.

Part 1: Foundational Scaffolds: The Central Role of Heterocyclic Intermediates

Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) within their rings, are arguably the most important class of intermediates in drug discovery.[2][3] Their prevalence is due to their diverse chemical properties and their ability to form specific interactions with biological targets.[3][4] Many blockbuster drugs, from the anti-hypertensive Losartan to various kinase inhibitors, are built upon heterocyclic cores.[5]

The Rationale for Heterocyclic Scaffolds

The utility of heterocyclic intermediates stems from several key factors:

-

Structural Diversity and Rigidity : They provide rigid three-dimensional frameworks that can orient functional groups in precise spatial arrangements to optimize binding with enzymes and receptors.

-

Modulation of Physicochemical Properties : The incorporation of heteroatoms allows for fine-tuning of properties like solubility, lipophilicity, and metabolic stability.[3]

-

Hydrogen Bonding Capability : Heteroatoms can act as hydrogen bond donors or acceptors, which is critical for molecular recognition and binding affinity to biological targets.

-

Bioisosteric Replacement : Heterocyclic rings are often used as bioisosteres for other functional groups, allowing chemists to modify a molecule's properties while retaining its biological activity.

Key Classes and Synthesis

Common heterocyclic intermediates include derivatives of pyridine, pyrimidine, imidazole, thiazole, and triazole.[5] The synthesis of these crucial building blocks has evolved significantly, moving beyond classical condensation reactions to more sophisticated and efficient methodologies.[2][6] Modern approaches often involve transition metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions to rapidly build molecular complexity.[6]

Experimental Protocol: A Generalized Palladium-Catalyzed Cross-Coupling for Heterocycle Functionalization (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, widely used for creating carbon-carbon bonds between a halo-substituted heterocycle and a boronic acid derivative.[7][8][9] This reaction is favored in industrial settings for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents.[7][10]

Step-by-Step Methodology:

-

Reaction Setup : To a dry, inert-atmosphere reaction vessel, add the heterocyclic halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition : Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq).

-

Reaction Execution : Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Part 2: Enhancing Performance: The Strategic Role of Fluorinated Intermediates

The introduction of fluorine into organic molecules has become a revolutionary strategy in medicinal and agrochemical chemistry.[11][12] Fluorinated intermediates are building blocks that contain one or more fluorine atoms, which are strategically incorporated to enhance the properties of the final product.[13][14] Approximately 20-25% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine.

The Causality Behind Fluorination

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart several desirable characteristics to a molecule:[13][14]

-

Enhanced Metabolic Stability : The C-F bond is highly resistant to enzymatic cleavage, which can block metabolic pathways and increase the drug's half-life in the body.[11][13]

-

Increased Lipophilicity : Fluorine substitution, particularly with groups like trifluoromethyl (-CF₃), can increase a molecule's ability to cross cell membranes, improving absorption and bioavailability.[11][12]

-

Modulated Acidity/Basicity (pKa) : As the most electronegative element, fluorine's strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, which can optimize drug-receptor interactions.[11]

-

Improved Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as dipole-dipole interactions and weak hydrogen bonds, leading to more potent and selective drugs.[11][13]

Common Fluorinated Building Blocks

The demand for fluorinated compounds has led to the development of a wide array of fluorinated intermediates. These can be broadly categorized:

| Intermediate Class | Representative Examples | Key Applications in Synthesis |

| Fluorinated Aromatics | Fluorobenzenes, Trifluoromethyl-substituted arenes | Building blocks for kinase inhibitors, antidepressants, and anti-inflammatory agents.[14] |

| Fluorinated Aliphatics | Fluoroalkanes, Fluoroalcohols | Core components in anesthetics and respiratory therapeutics.[14] |

| Fluorinated Heterocycles | Fluorinated pyridines, pyrazoles | Used in a wide range of modern agrochemicals and pharmaceuticals to enhance bioactivity.[15][16] |

The synthesis of these intermediates often requires specialized and sometimes hazardous fluorinating agents, making their commercial availability from dedicated suppliers crucial for research and development.[15]

Part 3: The Dimension of Chirality: Asymmetric Synthesis and Chiral Intermediates

Chirality is a fundamental property in pharmacology and agrochemistry, as the different enantiomers of a chiral molecule often exhibit vastly different biological activities.[17][18] One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, the production of single-enantiomer drugs is now a standard requirement, driving high demand for chiral intermediates.[17][19][20]

The Imperative of Stereochemical Control

The synthesis of enantiomerically pure compounds is a significant challenge. The primary strategies for obtaining chiral intermediates are:

-

Asymmetric Synthesis : Using chiral catalysts or auxiliaries to selectively produce one enantiomer over the other.[21][22] This is often the most efficient and atom-economical approach.

-

Chiral Pool Synthesis : Starting from naturally occurring chiral molecules, such as amino acids or sugars, and converting them into the desired intermediates.[]

-

Resolution : Separating a racemic mixture into its constituent enantiomers, often through crystallization with a chiral resolving agent or chiral chromatography.[22]

-

Biocatalysis : Employing enzymes or whole microorganisms to perform stereoselective transformations.[17][19] This green chemistry approach often provides exceptionally high enantioselectivity under mild conditions.[19]

Essential Chiral Building Blocks

Key classes of chiral intermediates are in constant demand:

-

Chiral Alcohols and Amines : These are essential for stereoselective reactions and are core components of many APIs.[][] For example, chiral alcohols are key precursors for anti-Alzheimer's drugs.[19]

-

Chiral Amino Acids : Both natural and unnatural amino acids are fundamental building blocks for peptide-based drugs and other complex APIs.[]

-

Optically Active Tertiary Alcohols : The construction of chiral quaternary carbon centers is particularly challenging, making intermediates containing these motifs highly valuable.[24]

Caption: Key strategies for the synthesis of chiral intermediates.

Part 4: Constructing Molecular Frameworks: Organometallic Intermediates

Organometallic reagents are indispensable tools for forming new carbon-carbon bonds, a fundamental operation in the synthesis of any complex organic molecule.[25][26] Among the most important are Grignard reagents and the organoboron compounds used in Suzuki couplings.

Grignard Reagents: A Cornerstone of C-C Bond Formation

Named after Victor Grignard, these organomagnesium halides (R-Mg-X) are powerful nucleophiles used to construct the carbon skeletons of drug molecules.[27] Their primary applications include:

-

Synthesis of Alcohols : Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively.[26][28]

-

Synthesis of Carboxylic Acids : Reaction with carbon dioxide produces carboxylic acids.[26]

-

Coupling Reactions : Used to form C-C bonds with organic halides, often catalyzed by transition metals.[26]

The high reactivity of Grignard reagents necessitates careful handling under anhydrous conditions to prevent their rapid destruction by water or air.[27]

Experimental Protocol: General Preparation of a Grignard Reagent

Step-by-Step Methodology:

-

Apparatus Preparation : Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Magnesium Activation : Place magnesium turnings in the flask. Activating agents like a small crystal of iodine or 1,2-dibromoethane can be added to initiate the reaction.[27]

-

Initial Reaction : Add a small portion of the organic halide (dissolved in a dry ether solvent like THF or diethyl ether) to the magnesium. An exothermic reaction should commence. If not, gentle heating may be required.

-

Reagent Formation : Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

-

Completion : After the addition is complete, continue to stir the mixture (with or without gentle heating) until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

-

Titration and Use : The concentration of the prepared reagent should be determined by titration before its use in subsequent reactions.

Organoboron Reagents and the Suzuki Coupling

As previously mentioned, the Suzuki-Miyaura reaction is a dominant method for C-C bond formation.[7] The key intermediates for this reaction are organoboron compounds, typically boronic acids or boronic esters. Their advantages include stability in air and water, low toxicity, and broad functional group tolerance, making them ideal for large-scale industrial synthesis.[7][8] The availability of diverse and functionalized boronic acids is a critical enabler for modern drug discovery pipelines.

Conclusion

Key intermediates are the lynchpins of pharmaceutical and agrochemical synthesis. The ability to design and execute efficient, scalable, and stereoselective routes to these crucial building blocks is a defining feature of modern chemical manufacturing. Mastery over the synthesis and application of heterocyclic, fluorinated, chiral, and organometallic intermediates provides the foundation upon which the next generation of life-saving drugs and sustainable crop protection agents will be built. As synthetic methodologies continue to advance, driven by innovations in catalysis and green chemistry, the strategic importance of these core molecular scaffolds will only continue to grow.

References

- The Crucial Role of Grignard Reagents in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Fluorinated Intermediates in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- What is the role of fluorinated pharmaceutical intermediates in drug development? (2025, July 28). Dakenchem.

- Suzuki reaction. (n.d.). In Wikipedia.

- Fluorinated Pharmaceutical Intermediates. (n.d.). Pharma Innovation.

- Suzuki Coupling for Pharmaceutical Intermediates. (n.d.). Shree Ganesh Remedies Limited.

- API Synthesis Intermediates & Raw Materials. (n.d.). BOC Sciences.

- The Many Roles for Fluorine in Medicinal Chemistry. (2009). ACS Publications.

- Pharmaceutical syntheses featuring the Grignard reaction. (2020). ResearchGate.

- Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. (2008). ResearchGate.

- Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. (2001). PubMed.

- The role of fluorine in medicinal chemistry. (2017). Taylor & Francis Online.

- Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025). ResearchGate.

- Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). ChemBeq.

- Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. (2001). ResearchGate.